molecular formula C31H51N5O9 B14432313 Destruxin D1 CAS No. 79385-98-1

Destruxin D1

Cat. No.: B14432313
CAS No.: 79385-98-1
M. Wt: 637.8 g/mol
InChI Key: XTWWITLYEHFJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Destruxin D1 is a cyclodepsipeptidic mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae This compound is part of the destruxin family, which is known for its insecticidal, antiviral, and phytotoxic activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of destruxin D1 involves the formation of a macrocyclic structure through a series of peptide bond formations and cyclization reactions. One common method for synthesizing destruxins is the Shiina macrolactonization, which involves the cyclization of linear peptides in the presence of a dehydrating agent . The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using Metarhizium anisopliae strains. The fungus is cultured in a suitable growth medium, and this compound is extracted and purified from the culture broth. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, can enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Destruxin D1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Destruxin D1 has a wide range of scientific research applications:

    Agriculture: this compound is used as a biopesticide due to its insecticidal properties.

    Medicine: this compound exhibits antitumor and immunosuppressive activities.

    Biotechnology: this compound is used in the study of cellular processes and signal transduction pathways.

Comparison with Similar Compounds

Destruxin D1 is part of the destruxin family, which includes other compounds such as destruxin A, B, C, and E. These compounds share similar structures but differ in their biological activities and specific applications:

This compound stands out due to its unique combination of insecticidal, antitumor, and immunosuppressive activities, making it a versatile compound with diverse applications.

Properties

CAS No.

79385-98-1

Molecular Formula

C31H51N5O9

Molecular Weight

637.8 g/mol

IUPAC Name

3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosan-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C31H51N5O9/c1-9-18(4)24-29(41)35(8)25(17(2)3)30(42)34(7)20(6)26(38)32-14-13-23(37)45-22(16-19(5)31(43)44)28(40)36-15-11-10-12-21(36)27(39)33-24/h17-22,24-25H,9-16H2,1-8H3,(H,32,38)(H,33,39)(H,43,44)

InChI Key

XTWWITLYEHFJBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.